N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-fluorobenzamide
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Overview
Description
N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-FLUOROBENZAMIDE is a heterocyclic compound that features a triazolothiadiazole core. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-FLUOROBENZAMIDE typically involves the cyclization of hydrazino functional groups with various reagents. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation have been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents include hydrazonoyl halides, alkyl carbothioates, and triethylamine. Reaction conditions often involve heating and the use of solvents like ethanol or DMSO .
Major Products
The major products formed from these reactions include various substituted triazolothiadiazole derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-FLUOROBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases, including infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure and exhibits comparable pharmacological activities.
1,3,4-Thiadiazole: Another heterocyclic compound with antimicrobial and anticancer properties.
Uniqueness
N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-FLUOROBENZAMIDE is unique due to its specific substitution pattern, which enhances its pharmacological profile and makes it a promising candidate for drug development .
Properties
Molecular Formula |
C19H16FN5OS |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H16FN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)13-8-6-12(7-9-13)11-21-17(26)14-4-3-5-15(20)10-14/h3-10H,2,11H2,1H3,(H,21,26) |
InChI Key |
VCKBWAMGBMXFPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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